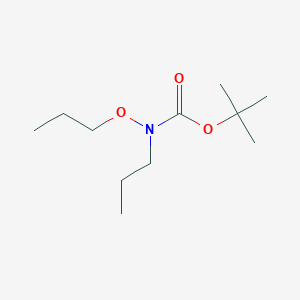

N-Boc-N-propyl-N-propoxyamine

Description

Contextualization within the Landscape of Protected Amine Chemistry

The amine functional group is a cornerstone of organic chemistry, integral to a vast array of pharmaceuticals, agrochemicals, and materials. However, the inherent nucleophilicity and basicity of amines can often interfere with reactions targeting other parts of a complex molecule. derpharmachemica.com To circumvent this, chemists employ protecting groups to temporarily mask the amine's reactivity. derpharmachemica.com

Among the most widely utilized amine protecting groups is the tert-butoxycarbonyl (Boc) group. total-synthesis.comwikipedia.org Its popularity stems from its robustness under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation environments, and its straightforward removal under mild acidic conditions. total-synthesis.comnih.gov The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). derpharmachemica.comnih.gov This protection strategy is fundamental in multi-step syntheses, particularly in peptide synthesis where precise control over sequential amide bond formation is critical. researchgate.net The stability and reliable cleavage of the Boc group make it an indispensable tool for synthetic chemists.

Significance of N,O-Functionalized Nitrogen Centers in Chemical Research

Molecules containing N,O-disubstituted hydroxylamine (B1172632) motifs (R¹R²N-OR³) are gaining increasing attention in chemical research due to their unique structural and electronic properties. chimia.chchimia.ch The presence of an N-O bond introduces a point of controlled reactivity, which can be exploited in a variety of synthetic transformations. rsc.org These functional groups are found in a number of biologically active compounds and are utilized as versatile intermediates in the synthesis of complex nitrogen-containing molecules. ethz.chchemrxiv.org

The development of synthetic methods to access N,O-disubstituted hydroxylamines has been an active area of research. Strategies often involve the N-alkylation or O-alkylation of hydroxylamine derivatives. organic-chemistry.orgorganic-chemistry.org For instance, O-substituted hydroxylamines can be prepared from alcohols via their corresponding mesylates, which then undergo substitution with an N-protected hydroxylamine. organic-chemistry.org The resulting N,O-functionalized nitrogen centers can participate in unique chemical reactions, offering a platform for the construction of novel molecular frameworks.

Scope and Aims of Advanced Research on N-Boc-N-propyl-N-propoxyamine

While direct research on this compound is not extensively documented in publicly available literature, its structure suggests several avenues for advanced chemical research. The combination of a Boc-protected nitrogen with both an N-propyl and an N-propoxy group presents a unique scaffold for synthetic exploration.

Future research could focus on several key areas:

Development of Synthetic Methodologies: Establishing a reliable and efficient synthesis of this compound would be the first critical step. This would likely involve a multi-step sequence, potentially starting from propylamine (B44156) or hydroxylamine.

Investigation of Reactivity: A thorough investigation into the chemical reactivity of this compound is warranted. This would include studying the conditions for the selective cleavage of the Boc group in the presence of the N-propoxy group, as well as exploring the reactivity of the N-O bond.

Application as a Synthetic Building Block: this compound could serve as a valuable building block for the synthesis of more complex molecules. Upon deprotection, the resulting secondary amine could be further functionalized, and the N-propoxy group could be a precursor to other functionalities or influence the stereochemical outcome of subsequent reactions.

Exploration in Medicinal Chemistry: Given the prevalence of N-O bonds in bioactive molecules, this compound and its derivatives could be investigated for their potential biological activity.

Detailed Research Findings

Proposed Synthesis

A plausible synthetic pathway to this compound could commence with the N-alkylation of hydroxylamine to form N-propylhydroxylamine. This intermediate could then undergo O-alkylation with a propyl halide to yield N,O-dipropylhydroxylamine. The final step would be the protection of the secondary amine with di-tert-butyl dicarbonate to afford the target compound.

An alternative approach could involve the initial O-propoxylation of an N-protected hydroxylamine derivative, followed by N-propylation. The choice of route would depend on the availability of starting materials and the optimization of reaction conditions to maximize yield and purity.

Inferred Physicochemical Properties

The table below presents a set of inferred physicochemical properties for this compound. These values are estimations based on the properties of structurally similar compounds such as N-Boc protected secondary amines and N,O-dialkylhydroxylamines.

| Property | Inferred Value |

| Molecular Formula | C₁₁H₂₄N₂O₃ |

| Molecular Weight | 232.32 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~250-270 °C (at atmospheric pressure) |

| Density | ~0.95-1.05 g/mL |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane (B109758), ethyl acetate, methanol); sparingly soluble in water. |

Note: These properties are estimations and have not been experimentally verified.

Postulated Reactivity and Synthetic Utility

The reactivity of this compound is expected to be dictated by the interplay of its functional groups. The table below outlines some of the postulated reactions and potential synthetic applications.

| Reaction | Reagents and Conditions | Expected Outcome and Utility |

| Boc Deprotection | Trifluoroacetic acid (TFA) in dichloromethane (DCM); or HCl in an organic solvent. wikipedia.org | Removal of the Boc group to yield N-propyl-N-propoxyamine. This unmasked secondary amine can then undergo further functionalization, such as acylation or alkylation. |

| N-O Bond Cleavage | Reductive conditions (e.g., catalytic hydrogenation with a suitable catalyst). | Cleavage of the N-O bond to potentially generate propylamine and propanol (B110389). This could be useful in fragment-based drug discovery or as a traceless linker strategy. |

| α-Lithiation and Alkylation | Strong base (e.g., n-butyllithium) followed by an electrophile. | Deprotonation of the carbon adjacent to the nitrogen, followed by reaction with an electrophile, allowing for further elaboration of the propyl chains. |

Note: The reactivity profile is postulated based on known chemical transformations of related functional groups.

Structure

3D Structure

Properties

Molecular Formula |

C11H23NO3 |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

tert-butyl N-propoxy-N-propylcarbamate |

InChI |

InChI=1S/C11H23NO3/c1-6-8-12(14-9-7-2)10(13)15-11(3,4)5/h6-9H2,1-5H3 |

InChI Key |

XSTGURWDBDLXHA-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(C(=O)OC(C)(C)C)OCCC |

Origin of Product |

United States |

Synthetic Methodologies for N Boc N Propyl N Propoxyamine and Its Analogs

Elaboration of N-Boc Protected Amine Precursors

The construction of the target molecule would likely commence from a suitable N-Boc protected amine precursor. The strategic introduction of the N-propyl and N-propoxy groups is a critical aspect of the synthesis.

The introduction of an N-propyl group onto a Boc-protected amine or a related precursor is a fundamental N-alkylation reaction. Several catalytic methods are available to achieve this transformation efficiently.

One of the most common and effective methods is reductive amination . This process involves the reaction of an amine with an aldehyde or ketone, in this case, propanal, to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding alkylated amine. organic-chemistry.org Various reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) being a mild and selective option. A one-pot tandem procedure combining direct reductive amination with subsequent N-Boc protection has been reported to be highly efficient for generating N-Boc protected secondary amines. nih.gov

Alternatively, direct alkylation with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) can be employed. To favor mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts, specific catalysts and reaction conditions are necessary. masterorganicchemistry.com For instance, cesium hydroxide (B78521) has been shown to promote selective N-monoalkylation of primary amines. organic-chemistry.org For Boc-protected amines, electrochemical methods have also been developed. The use of an electrogenerated acetonitrile (B52724) anion provides a highly reactive base for the N-alkylation of N-Boc-4-aminopyridine under mild conditions. nih.gov

Below is a table summarizing catalytic N-alkylation strategies.

| Method | Propyl Source | Catalyst/Reagent | Key Features |

| Reductive Amination | Propanal | Ti(i-PrO)4 / NaBH4 or STAB | Mild conditions, high chemoselectivity for secondary amines. organic-chemistry.org |

| Direct Alkylation | Propyl Halide | Cesium Hydroxide or Phase Transfer Catalysts | Good for selective mono-alkylation. organic-chemistry.org |

| "Borrowing Hydrogen" | Propanol (B110389) | Iridium or Ruthenium complexes | Atom-economical, water is the only byproduct. rsc.org |

| Electrochemical Alkylation | Propyl Halide | Electrogenerated "naked" anion | High yields under very mild conditions. nih.gov |

This table is generated based on data from analogous chemical reactions.

The introduction of the N-propoxy group transforms the amine into an N-alkoxyamine. This can be achieved through several methods, including the reaction of an N-Boc-N-propylamine with an electrophilic propoxylating agent.

Synthesizing N,N,O-trisubstituted hydroxylamines can be accomplished through the stepwise reduction and substitution of O-acyl N,N-disubstituted hydroxylamines. acs.org For instance, a secondary amine can be treated with dibenzoyl peroxide, followed by reduction, to form an N,N-disubstituted hydroxylamine (B1172632). acs.org Subsequent O-alkylation would yield the desired product.

For stereoselective synthesis, which would be relevant if chiral centers were present, methods inspired by biotransformation pathways could be adapted. For example, a stereoselective chemical N-glycoconjugation of amines has been developed using CO2 incorporation to form a carbamate (B1207046) anion, which then undergoes an SN2 reaction with a glycosyl halide. nih.gov A similar strategy could potentially be explored for the stereoselective introduction of a propoxy group if a suitable chiral propoxylating agent were used.

Development of Convergent and Divergent Synthetic Pathways

Both convergent and divergent strategies can be envisioned for the synthesis of N-Boc-N-propyl-N-propoxyamine and its analogs.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all the reactants, offer an efficient route to complex molecules. nih.gov The Ugi and Passerini reactions are classic examples of MCRs that form amine derivatives. nih.gov While a direct Ugi-type reaction to form this compound is not straightforward, modifications of MCRs are continually being developed. For instance, a visible light-promoted multicomponent reaction has been used for the synthesis of trisubstituted hydroxylamines. nih.gov Such approaches could potentially be adapted to concurrently form the C-N and O-N bonds required.

A divergent, sequential approach offers a high degree of control. This would likely start from a simple, readily available amine or amino acid. A typical sequence might involve:

Protection of a primary amine (like propylamine) with a Boc group. organic-chemistry.org

N-alkoxylation to form an N-Boc-N-propoxyamine.

Deprotection of the Boc group.

N-alkylation with a propyl group via reductive amination or other methods.

Alternatively, one could start with N-Boc-propylamine and then introduce the propoxy group. The use of orthogonal protecting groups would be essential if other functional groups are present in the molecule. polysciences.com Sequential C-H functionalization is also an emerging powerful tool for the modular synthesis of complex amines. yale.edu

Green Chemistry Principles and Sustainable Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. The application of green chemistry principles to the synthesis of amines and their derivatives is an active area of research. rsc.org Key considerations include:

Atom Economy : Designing reactions that maximize the incorporation of all materials used in the process into the final product. "Borrowing hydrogen" or "hydrogen autotransfer" reactions, where alcohols are used as alkylating agents with water as the only byproduct, are excellent examples of atom-economical processes. rsc.org

Use of Renewable Feedstocks and Greener Solvents : Utilizing bio-based starting materials and replacing volatile, toxic organic solvents with greener alternatives like water, ethanol (B145695), or deep eutectic solvents (DESs) can significantly reduce the environmental impact of a synthesis. rsc.orgmdpi.com

Catalysis : The use of recyclable catalysts, including biocatalysts (enzymes) or metal-based catalysts in sustainable solvent systems, is preferred over stoichiometric reagents to minimize waste. acs.orgacs.org For instance, molybdenum-catalyzed allylic amination in ethanol provides a green and sustainable route to certain amines. acs.org

The following table highlights some green chemistry approaches relevant to the synthesis of amine derivatives.

| Green Principle | Application in Amine Synthesis | Example |

| Atom Economy | Using alcohols as alkylating agents instead of alkyl halides. | Ruthenium-catalyzed N-alkylation of amines with alcohols. masterorganicchemistry.com |

| Green Solvents | Replacing chlorinated solvents with water or deep eutectic solvents (DESs). | Chan–Evans–Lam (CEL) amination in DESs. mdpi.com |

| Recyclable Catalysts | Employing heterogeneous or recyclable homogeneous catalysts. | Molybdenum-catalyzed amination where the catalyst can be recycled by centrifugation. acs.org |

| Sustainable Reagents | Using CO2 as a C1 building block. | CO2-mediated direct α-alkylation of primary aliphatic amines. nih.gov |

This table is generated based on data from analogous chemical reactions.

Exploration of Solvent-Free and Aqueous Reaction Media

The final step in the proposed synthesis of this compound is the N-tert-butoxycarbonylation of N-propyl-N-propoxyamine. The choice of reaction medium is critical for developing environmentally benign and efficient processes. Modern synthetic chemistry increasingly favors solvent-free and aqueous conditions to minimize volatile organic compound (VOC) emissions and simplify product isolation.

Solvent-Free Conditions: The protection of amines using (Boc)₂O can often be conducted without a solvent. These reactions are typically clean and high-yielding. Mechanochemistry, specifically ball milling, offers a novel solvent-free approach for N-Boc deprotection and can be conceptually applied to protection reactions, often yielding products in near-quantitative yields with short reaction times. scirp.org Catalyst-free N-tert-butoxycarbonylation of amines has been reported, as well as versions using catalytic amounts of iodine or silica-supported perchloric acid under solvent-free conditions at room temperature. researchgate.netorganic-chemistry.org These methods are highly efficient and reduce the need for purification steps by eliminating bulk solvent. researchgate.net

Aqueous Reaction Media: Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and inexpensive nature. The N-Boc protection of a wide range of amines has been successfully performed in water or water-acetone mixtures, often without the need for a catalyst. researchgate.netsemanticscholar.org These protocols are noted for their simplicity, high chemoselectivity, and excellent yields, avoiding side products like isocyanates or ureas. researchgate.net For substrates with limited water solubility, such as the proposed N-propyl-N-propoxyamine precursor, a water-cosolvent system can be employed to achieve a homogeneous reaction mixture.

The table below summarizes various conditions for the N-Boc protection of amines, which could be adapted for the synthesis of this compound.

| Substrate Type | Reaction Medium | Catalyst | Temperature | Reaction Time | Yield (%) | Reference |

| Various Amines | Solvent-free | Iodine | Room Temp. | 10-60 min | 90-98 | organic-chemistry.org |

| Various Amines | Solvent-free | HClO₄-SiO₂ | Room Temp. | 5-120 min | 92-98 | organic-chemistry.org |

| Various Amines | Water/Acetone | None | Room Temp. | 8-12 min | 85-98 | researchgate.net |

| Various Amines | Solvent-free | Amberlyst A21 | Room Temp. | 0.5-5.5 h | 89-96 | scispace.com |

| Aminopyridines | Tetrahydrofuran | EDCI/HOBT/TEA | Room Temp. | 2 h | 80-85 | google.com |

Design of Catalytic Systems for Enhanced Efficiency and Reduced Waste

To improve reaction rates, enhance selectivity, and minimize waste, various catalytic systems have been developed for N-tert-butoxycarbonylation. These catalysts are often used in small quantities and can frequently be recycled, aligning with the principles of green chemistry.

The synthesis of N-alkoxyamines, the core of the target molecule, can itself be achieved via catalytic routes, such as the copper-catalyzed coupling of radicals with nitroxides. researchgate.net However, for the key step of protecting the N-propyl-N-propoxyamine intermediate, several catalytic strategies are particularly relevant.

Homogeneous Catalysis: Lewis acids have been shown to catalyze the N-Boc protection of amines. For instance, a yttria-zirconia-based Lewis acid has been employed effectively, promoting the reaction between amines and (Boc)₂O in acetonitrile. semanticscholar.org This method is notable for its mild conditions and compatibility with chiral substrates, which are resistant to racemization. semanticscholar.org

Heterogeneous Catalysis: Heterogeneous catalysts are highly advantageous as they can be easily removed from the reaction mixture by simple filtration, facilitating product purification and catalyst recycling. This significantly reduces chemical waste. Examples include:

Solid-supported acids: Perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) serves as an inexpensive, reusable, and highly efficient catalyst for N-Boc protection under solvent-free conditions. organic-chemistry.org

Ion-exchange resins: Basic resins like Amberlyst A21 or acidic resins such as Indion 190 have been used as effective catalysts, providing high yields under solvent-free conditions at ambient temperatures. scispace.comgoogle.com The mild basicity of Amberlyst A21 prevents the decomposition of the carbamate product, which can be an issue with some Lewis acid catalysts. scispace.com

Protic Ionic Liquids (PILs): Imidazolium (B1220033) trifluoroacetate (B77799) can act as a recyclable catalyst for N-Boc protection under solvent-free conditions, offering high selectivity and rapid reaction times. rsc.org

The following table details various catalytic systems designed for efficient N-Boc protection of amines.

| Catalyst | Substrate Scope | Solvent | Temperature | Yield (%) | Key Feature | Reference |

| Yttria-Zirconia | Aliphatic & Aromatic Amines | Acetonitrile | Room Temp. | 85-95 | Recyclable heterogeneous Lewis acid | semanticscholar.org |

| Amberlyst A21 | Aliphatic & Aromatic Amines | Solvent-free | Room Temp. | 89-96 | Reusable mild basic resin | scispace.com |

| [bmim][TFA] (PIL) | Various Amines, Alcohols | Solvent-free | Room Temp. | 90-98 | Recyclable ionic liquid catalyst | rsc.org |

| EDCI/HOBT/TEA | Aminopyridines | Tetrahydrofuran | Room Temp. | 80-85 | High yield for heterocyclic amines | google.com |

Advanced Purification and Isolation Techniques for this compound

The purification and isolation of the final product are critical steps to ensure high purity. This compound is expected to be a neutral, relatively non-polar molecule, likely an oil or a low-melting solid. Standard and advanced techniques for such compounds are applicable.

Chromatographic Methods: Flash column chromatography is the most common and versatile technique for the purification of N-Boc protected compounds.

Adsorbent: Silica gel is the standard stationary phase.

Eluent: A gradient of non-polar and polar solvents, typically hexane/ethyl acetate, is used to elute the product. nih.gov For a compound like this compound, a low to medium polarity eluent system would likely be effective. The progress can be monitored by thin-layer chromatography (TLC). nih.govnih.gov

Crystallization and Recrystallization: If the target compound is a solid, crystallization is a powerful method for achieving high purity. Many N-Boc derivatives, particularly those derived from amino acids, are crystalline solids. patsnap.com

Procedure: A common procedure involves dissolving the crude product (often an oil) in a minimal amount of a good solvent and then adding a poor solvent (anti-solvent) to induce precipitation. researchgate.netorgsyn.org Alternatively, slow evaporation of a single solvent or cooling a saturated solution can yield crystals.

Solvent Systems: Typical solvent pairs for the recrystallization of N-Boc compounds include diethyl ether-hexane, dichloromethane-hexane, and ethanol-water. orgsyn.orgreddit.com

Inducing Crystallization: For stubborn oils, techniques such as seeding with a small crystal of the pure compound, scratching the inside of the flask, or using a vapor diffusion method can promote solidification. patsnap.comresearchgate.netgoogle.com

Advanced and Supportive Techniques:

Solid-Phase Extraction (SPE): Cartridges containing specific resins can be used for purification. For example, solid-supported triethylamine (B128534) can be used to scavenge excess acid from a reaction mixture, simplifying the workup before final purification. sigmaaldrich.com

Aqueous Workup: Before chromatographic purification, a standard aqueous workup involving extraction with an organic solvent (e.g., ethyl acetate) and washing with water or brine is typically performed to remove water-soluble impurities. nih.gov

Direct Isolation: In some cases, particularly with zwitterionic N-Boc protected compounds, deprotection and direct crystallization of the product from the reaction medium can be achieved, offering a highly efficient isolation method. acs.org While not directly applicable to the lipophilic target compound, it highlights the advanced strategies available in the field.

The table below outlines purification methods reported for various N-Boc protected compounds.

Chemical Reactivity and Transformations of N Boc N Propyl N Propoxyamine

Reactivity Profiles of the N-Boc Carbamate (B1207046) Group

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized nitrogen-protecting groups in organic synthesis. Its popularity stems from its stability under a wide range of reaction conditions and its susceptibility to cleavage under specific, controlled circumstances.

Selective Cleavage of the Boc Protecting Group (Deprotection)

The removal of the Boc group from N-Boc-N-propyl-N-propoxyamine is anticipated to be a facile process under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen or the nitrogen atom of the carbamate, followed by the elimination of the tert-butyl cation, which is stabilized by hyperconjugation. This cation is then typically quenched by a nucleophile or undergoes elimination to form isobutylene (B52900).

Common reagents for Boc deprotection include strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and phosphoric acid. nih.govnih.gov The choice of acid and solvent can be tailored to the specific requirements of the reaction, such as the presence of other acid-sensitive functional groups.

Recent advancements have also demonstrated the feasibility of thermal deprotection of N-Boc groups in continuous flow systems, often without the need for an acid catalyst. nih.gov This method offers a cleaner alternative to traditional acid-catalyzed deprotection. Additionally, methods utilizing oxalyl chloride in methanol (B129727) have been reported for the mild and selective deprotection of N-Boc groups from a variety of substrates. nih.gov

Table 1: Representative Conditions for N-Boc Deprotection

| Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Reference |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | 0 - 25 | 0.5 - 2 h | nih.gov |

| Hydrochloric Acid (HCl) | Dioxane or Ethyl Acetate | 0 - 25 | 1 - 4 h | nih.gov |

| Phosphoric Acid | Tetrahydrofuran (THF) | 25 - 50 | 2 - 6 h | nih.gov |

| Thermal (Flow) | Methanol or Trifluoroethanol | 150 - 200 | Minutes | nih.gov |

| Oxalyl Chloride | Methanol | 25 | 1 - 4 h | nih.gov |

Regioselective Transformations of the Carbamate Linkage

Beyond simple deprotection, the carbamate linkage of the N-Boc group can undergo regioselective transformations. For instance, treatment of N-Boc protected amines with a combination of 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) can generate an in-situ isocyanate intermediate. rsc.org This highly reactive species can then be trapped with various nucleophiles, such as Grignard reagents, to form amides. This one-pot amidation protocol offers a mild and efficient alternative to traditional methods. rsc.org

Another notable transformation involves the base-mediated reaction of N-Boc protected amines with alcohols or thiols to yield carbamates and thiocarbamates, respectively. nih.gov This reaction is also thought to proceed through an isocyanate intermediate. nih.gov

Chemical Transformations at the N-Propyl Substituent

The N-propyl group, a simple alkyl chain, is generally considered to be chemically inert. However, modern synthetic methodologies have enabled the functionalization of such seemingly unreactive groups.

Directed Functionalization of the Alkyl Chain (e.g., C-H Activation)

The field of C-H activation has opened up new avenues for the selective functionalization of alkyl chains. In the context of N-Boc protected amines, the carbamate group can act as a directing group, facilitating the activation of C-H bonds at specific positions along the alkyl chain. For example, palladium-catalyzed oxidation of N-Boc protected N-methylamines has been shown to proceed via a Boc-directed C-H activation process. organic-chemistry.org

While direct examples on an N-propyl group are scarce, it is conceivable that similar strategies could be employed for the functionalization of the propyl chain in this compound. This could involve the use of transition metal catalysts to achieve, for example, oxidation, arylation, or amination at the α, β, or γ positions of the propyl group. The development of such methods for β-amino C-H functionalization is an active area of research. nih.gov

Exploitation of the Terminal Methyl Group in Elaboration Reactions

The terminal methyl group of the N-propyl substituent represents another potential site for chemical modification, although this is a challenging transformation. Radical-based reactions could potentially be employed to introduce functionality at this position. For instance, under appropriate conditions, a radical initiator could lead to the formation of a primary radical at the terminal carbon, which could then be trapped by a suitable radical acceptor. However, achieving high selectivity for the terminal position over the other methylene (B1212753) groups in the propyl chain would be a significant challenge.

Reactivity of the N-Propoxy Moiety

The N-propoxy group is an alkoxy group attached to the central nitrogen atom, making this compound a derivative of a hydroxylamine (B1172632). The presence of the oxygen atom adjacent to the nitrogen significantly influences the reactivity of this part of the molecule.

The N-O bond in hydroxylamine derivatives is known to be relatively weak and can be cleaved under certain conditions. For example, reductive cleavage of the N-O bond is a common transformation, which could potentially be achieved using reducing agents such as zinc in acidic media or catalytic hydrogenation.

Cope-type hydroamination reactions represent another potential transformation for hydroxylamine derivatives, involving the addition of the N-O bond across a double or triple bond. rsc.org

Table 2: Summary of Expected Reactivity

| Functional Group | Expected Transformation | Potential Reagents/Conditions | Product Type |

|---|---|---|---|

| N-Boc Carbamate | Deprotection | TFA, HCl, Thermal | Secondary Amine |

| N-Boc Carbamate | Amidation | 2-Chloropyridine, Tf2O, Grignard Reagent | Tertiary Amide |

| N-Propyl Substituent | C-H Activation/Functionalization | Transition Metal Catalysts (e.g., Pd, Rh) | Functionalized Propyl Chain |

| N-Propoxy Moiety | N-O Bond Cleavage | Reducing Agents (e.g., Zn/H+, H2/Pd) | Secondary Amine |

| N-Propoxy Moiety | Nucleophilic Attack | Strong Electrophiles | Alkylated/Acylated Product |

Reactivity and Cleavage of the N-O Bond in Oxa-amine Structures

The nitrogen-oxygen (N-O) single bond is an intrinsic feature of alkoxyamines and is known for its susceptibility to cleavage. This bond is relatively weak, a characteristic attributed to the repulsion between the lone pairs of electrons on the adjacent nitrogen and oxygen atoms utexas.edu. The cleavage of this bond is a key transformation, enabling the generation of reactive intermediates. This process can be initiated through thermal, reductive, or oxidative methods.

Thermal and Redox-Induced Cleavage: Thermally induced cleavage of the N-O bond is a common strategy, often employed in nitroxide-mediated polymerization. For this compound, applying heat would likely lead to homolytic cleavage, generating a Boc-propyl-aminyl radical and a propoxy radical.

Electrochemical methods offer a controlled approach to N-O bond lysis. One-electron oxidation of an alkoxyamine can generate a cation radical intermediate that rapidly fragments, releasing a nitroxide and a carbocation acs.org. The precise fragmentation pathway, whether it yields a neutral nitroxide radical and a carbocation or an oxoammonium cation and a carbon-centered radical, is influenced by the electronic nature of the substituents on the carbon atom attached to the oxygen acs.org. In the case of this compound, oxidation would likely lead to the cleavage of the N-O bond.

Reductive methods provide an alternative route for N-O bond scission. For instance, elemental sulfur in the presence of a base has been shown to mediate the reductive cleavage of N-alkoxyamides to the corresponding amides rsc.org. Similarly, cathodic reduction can efficiently cleave N-O bonds in N-alkoxy amides, a process driven by the formation of a stable amide anion and a methoxy (B1213986) radical that can convert to methanol jst.go.jp. These principles suggest that the N-O bond in this compound could be selectively cleaved under specific reductive conditions.

Table 1: Selected Methods for N-O Bond Cleavage in Alkoxyamine-Related Structures

| Method | Reagents/Conditions | Mechanism | Potential Products from Target Compound | Reference |

|---|---|---|---|---|

| Thermal Lysis | High Temperature (e.g., >100 °C) | Homolytic Cleavage | Boc-propyl-aminyl radical, Propoxy radical | nih.gov |

| Oxidative Cleavage | Electrochemical Oxidation (Anodic) | Formation of Cation Radical, Fragmentation | Boc-propyl-aminyl radical, Propoxy cation | acs.orgacs.org |

| Reductive Cleavage | Elemental Sulfur, DABCO, DMSO | Sulfur-mediated Reduction | N-Boc-N-propylamine | rsc.org |

| Reductive Cleavage | Cathodic Reduction | Direct Electron Transfer | N-Boc-N-propylamine anion, Propoxy radical | jst.go.jp |

Functionalization of the Propoxy Ether Linkage

Functionalization of the propoxy group within this compound offers a pathway to introduce molecular diversity. While direct modification of the saturated alkyl chain post-synthesis is challenging, functionalization can be achieved by employing strategies common in alkoxyamine chemistry.

One prominent method involves the reaction of alkoxyamines with carbonyl compounds. Alkoxyamines containing a primary amine (R-O-NH2) readily react with aldehydes and ketones to form stable oxime linkages rsc.orgnih.gov. While the target compound lacks this free aminooxy group, a synthetic route starting with a functionalized propoxyamine precursor could be envisioned.

A more direct approach for modifying structures containing alkoxyamine motifs is through radical-based reactions. For example, the intermolecular radical 1,2-addition (IRA) of certain alkoxyamines onto activated vinyl compounds is an efficient method for creating new carbon-carbon bonds rsc.org. This strategy relies on the controlled cleavage of the N-O bond to generate a carbon-centered radical from the alkoxyamine, which then adds to an olefin. Adapting this to this compound would involve generating the propoxy radical via homolytic cleavage, which could then potentially be trapped by a suitable radical acceptor, although this would be a competing pathway to radical recombination.

A more practical approach would involve the synthesis of the target compound from an already functionalized propanol (B110389). For instance, a propanol derivative bearing a protected functional group (e.g., an ester, a protected alkyne) could be used to synthesize the corresponding propoxyamine, which would then be incorporated into the final molecule.

Stereochemical Aspects in this compound Chemistry

The parent molecule, this compound, is achiral. However, stereochemistry becomes a critical consideration when this compound participates in reactions that either involve chiral reactants or generate new stereogenic centers.

Control over Stereoselective Transformations

Achieving stereocontrol in reactions involving this compound or its derivatives would rely on established principles of asymmetric synthesis. If a reaction were to create a new stereocenter, for example, on the propyl or propoxy backbone, its stereochemical outcome could be directed in several ways.

Substrate Control: If a stereocenter already exists within the molecule (e.g., if a chiral, non-racemic propoxy group was used in the synthesis), it could direct the stereochemical outcome of a subsequent reaction at a different position. This is a common strategy, for example, in the stereoselective alkylation of N-Boc-protected lactams, where the existing stereocenter in the lactam ring directs the approach of the electrophile acs.org.

Reagent Control: Using a chiral reagent could induce stereoselectivity. For instance, a chiral reducing agent could selectively reduce a ketone function appended to the propoxy chain to one of two possible alcohol enantiomers.

Catalyst Control: A chiral catalyst (metal-based or organocatalytic) could be employed to create a chiral environment around the substrate, favoring the formation of one enantiomer or diastereomer over the other. This is a cornerstone of modern asymmetric synthesis.

The N-Boc group itself can play a role in stereodirection. Its steric bulk can influence the conformation of reactive intermediates, thereby guiding the approach of incoming reagents.

Analysis of Diastereomeric and Enantiomeric Purity in Reactions

Should a reaction involving this compound produce a mixture of stereoisomers, a precise determination of the diastereomeric or enantiomeric purity would be essential. Several analytical techniques are standard for this purpose.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for separating and quantifying enantiomers. The differential interaction of the enantiomers with the chiral phase leads to different retention times, allowing for their resolution and the calculation of enantiomeric excess (ee). For diastereomers, which have different physical properties, separation can often be achieved on standard achiral stationary phases (e.g., silica (B1680970) gel, C18) thieme-connect.de.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for stereochemical analysis, particularly after derivatization. To determine the ee of a chiral product, it can be reacted with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. rsc.org Since diastereomers have distinct NMR spectra, the signals for specific protons or carbons will appear at different chemical shifts, allowing for their integration and the determination of the diastereomeric ratio (dr), which directly corresponds to the original ee acs.orgresearchgate.net. Another NMR-based approach involves using chiral solvating agents (CSAs), which form transient, diastereomeric complexes with the analyte, inducing a chemical shift difference between the enantiomers.

Table 2: Analytical Methods for Stereochemical Analysis in Amine Chemistry

| Technique | Principle | Requirement | Typical Output | Reference |

|---|---|---|---|---|

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). | Enantiomers must be separable on the chosen column. | Separated peaks for each enantiomer; allows calculation of enantiomeric excess (ee). | thieme-connect.dersc.org |

| NMR with Chiral Derivatizing Agent (CDA) | Covalent conversion of enantiomers into diastereomers, which are distinguishable by NMR. | Analyte must have a reactive group (e.g., amine); CDA must be enantiopure. | Distinct signals for each diastereomer; integration provides diastereomeric ratio (dr). | rsc.orgacs.org |

| NMR with Chiral Solvating Agent (CSA) | Formation of transient, non-covalent diastereomeric complexes that exhibit different chemical shifts. | CSA must interact sufficiently with the analyte to induce chemical shift non-equivalence. | Separated signals for enantiomers in the presence of the CSA. | rsc.org |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by chiral molecules. | Compound must be chiral and have a chromophore near the stereocenter. | Sign of the Cotton effect can reveal absolute configuration by comparison to a reference. | rsc.org |

Mechanistic Investigations of Reactions Involving N Boc N Propyl N Propoxyamine

Elucidation of Reaction Pathways and Intermediates

The study of reaction pathways and the identification of transient intermediates are fundamental to understanding chemical transformations. This typically involves a combination of experimental techniques and computational modeling.

Kinetic Analysis and Determination of Rate-Limiting Steps

Kinetic analysis is a powerful tool for elucidating reaction mechanisms by measuring reaction rates under various conditions (e.g., concentration, temperature). nih.gov Such studies help in determining the rate law of a reaction, which provides insights into the molecularity of the rate-determining step. For related compounds, such as other Boc-protected amines, kinetic studies have been crucial in understanding mechanisms like acid-catalyzed deprotection. nih.gov For instance, the cleavage of the Boc group has been shown to exhibit a second-order dependence on acid concentration in certain systems, suggesting a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair. nih.gov

Isotopic Labeling Studies for Mechanistic Delineation

Isotopic labeling is a technique used to trace the path of atoms throughout a chemical reaction. wikipedia.org By replacing an atom with its heavier, stable isotope (e.g., ¹³C, ¹⁵N, or ²H), chemists can track its position in the products, providing definitive evidence for proposed reaction mechanisms. symeres.com This method is invaluable for distinguishing between different possible pathways and has been widely applied in various areas of chemical research, from metabolic pathway analysis to the elucidation of complex organic reaction mechanisms. wikipedia.org

Catalytic Effects on Reactivity and Selectivity

Catalysts play a crucial role in modern organic synthesis by accelerating reactions and controlling their selectivity. The development of new catalytic systems is a major focus of chemical research.

Role of Transition Metal Catalysis in C-N and N-O Bond Formation/Cleavage

Transition metals are widely used to catalyze the formation and cleavage of carbon-nitrogen (C-N) and nitrogen-oxygen (N-O) bonds. rsc.orgnih.gov These reactions are essential for the synthesis of a vast array of nitrogen-containing compounds, including pharmaceuticals and functional materials. nih.gov Mechanistic studies in this area often focus on understanding the elementary steps of the catalytic cycle, such as oxidative addition, reductive elimination, and migratory insertion. nih.govnih.gov The development of new ligands for transition metal catalysts is a key strategy for improving the efficiency and selectivity of these transformations. mit.edu

Organocatalysis in N-Boc-N-propyl-N-propoxyamine Transformations

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. uni-giessen.de This field has emerged as a powerful alternative and complement to metal-based catalysis. princeton.edu Organocatalysts can operate through various activation modes, including iminium ion formation, enamine catalysis, and hydrogen bonding. princeton.edubeilstein-journals.org For transformations involving Boc-protected amines, organocatalysts have been employed in a range of reactions, demonstrating the versatility of this approach. beilstein-journals.orgnih.govbtu.edu.tr

Computational Chemistry in Mechanistic Prediction and Validation

Computational chemistry has become an indispensable tool for studying reaction mechanisms. researchgate.net Quantum mechanical calculations can provide detailed information about the structures and energies of reactants, transition states, and products. researchgate.net This allows for the prediction of reaction pathways, the calculation of activation barriers, and the validation of experimentally proposed mechanisms. For related amine compounds, computational studies have been used to investigate decomposition pathways and to understand the influence of various functionalities on reaction kinetics. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of N Boc N Propyl N Propoxyamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a molecule such as N-Boc-N-propyl-N-propoxyamine, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR techniques would be employed for a complete and unambiguous assignment of all proton and carbon signals.

Advanced 2D NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC) for Full Assignment

To fully elucidate the structure of this compound, a suite of 2D NMR experiments is utilized. wikipedia.orgprinceton.edu

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings through two to three bonds. For this compound, COSY would show correlations between the protons within the propyl and propoxy groups. For instance, the methyl protons of the propyl group would show a correlation to the adjacent methylene (B1212753) protons, which in turn would correlate with the next methylene protons attached to the nitrogen.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, irrespective of whether they are connected through bonds. NOESY is crucial for determining the molecule's three-dimensional conformation. For example, it could reveal spatial proximities between the protons of the Boc group and the propyl or propoxy chains, depending on the molecule's preferred conformation.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). columbia.edu This is a highly sensitive method for assigning carbon signals based on their attached, and usually already assigned, proton signals. columbia.edu Each CH, CH₂, and CH₃ group in this compound would produce a cross-peak in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons over two to four bonds (long-range ¹H-¹³C correlations). columbia.edu HMBC is vital for piecing together the molecular skeleton. For instance, the protons of the methyl groups in the Boc moiety would show a correlation to the quaternary carbonyl carbon of the Boc group. Similarly, the methylene protons of the propyl and propoxy groups would show correlations to the carbons in the adjacent groups across the nitrogen and oxygen atoms, respectively.

Hypothetical ¹H and ¹³C NMR Data for this compound:

| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Boc (CH₃)₃ | 1.45 (s, 9H) | 28.5 |

| Boc C(CH₃)₃ | - | 80.0 |

| Boc C=O | - | 155.0 |

| N-CH₂-CH₂-CH₃ | 3.20 (t, 2H) | 50.0 |

| N-CH₂-CH₂-CH₃ | 1.55 (m, 2H) | 20.0 |

| N-CH₂-CH₂-CH₃ | 0.90 (t, 3H) | 11.0 |

| O-CH₂-CH₂-CH₃ | 3.80 (t, 2H) | 75.0 |

| O-CH₂-CH₂-CH₃ | 1.65 (m, 2H) | 22.0 |

| O-CH₂-CH₂-CH₃ | 0.95 (t, 3H) | 10.5 |

Variable Temperature NMR Studies for Conformational Dynamics

The this compound molecule possesses several single bonds around which rotation can occur, potentially leading to different stable conformations (rotamers). Variable Temperature (VT) NMR studies can provide insight into these conformational dynamics. researchgate.netrit.edu By recording NMR spectra at different temperatures, one can observe changes in the chemical shifts or the coalescence of signals. If the rate of exchange between different conformations is slow on the NMR timescale at lower temperatures, separate signals for each conformer might be observed. As the temperature increases, the rate of exchange increases, leading to a broadening and eventual coalescence of these signals into a single averaged signal. This allows for the determination of the energy barriers for bond rotation and the relative populations of the different conformers. rit.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental composition of the parent molecule and its fragments.

Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. For this compound, the molecular ion ([M+H]⁺ or [M+Na]⁺) would be isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern would provide valuable structural information.

A common fragmentation pathway for N-Boc protected compounds involves the loss of the Boc group or parts of it. nih.gov For example, the loss of isobutylene (B52900) (C₄H₈) from the Boc group is a characteristic fragmentation. nih.gov Other likely fragmentations would involve the cleavage of the N-N bond or the N-O bond, as well as the loss of the propyl or propoxy groups.

Hypothetical Fragmentation Pattern for this compound:

| Fragment Ion | Hypothetical m/z | Description |

| [M+H]⁺ | 247.1965 | Protonated parent molecule |

| [M-C₄H₈+H]⁺ | 191.1339 | Loss of isobutylene from the Boc group |

| [M-Boc+2H]⁺ | 147.1492 | Loss of the entire Boc group |

| [C₃H₇N₂O]⁺ | 103.0553 | Fragment from cleavage of N-propyl bond |

| [C₅H₁₁O₂]⁺ | 119.0703 | Fragment containing the Boc group |

| [C₃H₇O]⁺ | 59.0491 | Propoxy cation |

| [C₃H₇]⁺ | 43.0542 | Propyl cation |

Identification of Reaction Intermediates and Byproducts

During the synthesis of this compound, HRMS can be employed to identify potential reaction intermediates and byproducts. By analyzing the reaction mixture at different time points, species corresponding to starting materials, partially reacted intermediates (e.g., the N-Boc protected propylamine (B44156) before the addition of the propoxy group), or side-products from competing reactions can be detected and their elemental compositions determined. This is crucial for optimizing reaction conditions and understanding the reaction mechanism.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govmjcce.org.mk The resulting spectra provide a "fingerprint" of the molecule and are useful for identifying functional groups.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would be expected. A strong band around 1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the Boc group. C-H stretching vibrations from the alkyl chains (propyl and propoxy groups) and the Boc group would appear in the region of 2850-3000 cm⁻¹. C-O and C-N stretching vibrations would be expected in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the carbonyl stretch might be weaker in the Raman spectrum, the C-C and C-H symmetric stretching and bending vibrations of the alkyl chains would likely be strong. The N-N and N-O stretching vibrations would also be observable. The combination of IR and Raman data provides a more complete picture of the vibrational properties of the molecule. americanpharmaceuticalreview.com

Hypothetical Vibrational Spectroscopy Data for this compound:

| Vibrational Mode | Hypothetical IR Frequency (cm⁻¹) | Hypothetical Raman Frequency (cm⁻¹) |

| C-H Stretch (alkyl) | 2850-3000 | 2850-3000 |

| C=O Stretch (Boc) | ~1700 | Weak |

| C-H Bend (alkyl) | ~1465, ~1375 | ~1465, ~1375 |

| C-O Stretch | ~1160 | Observable |

| C-N Stretch | ~1050 | Observable |

| N-O Stretch | ~950 | Observable |

Correlation of Characteristic Absorption Bands with Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wikipedia.org For this compound, the IR spectrum would be a composite of the characteristic absorption bands for each of its structural components.

The N-Boc group is a carbamate (B1207046) and exhibits strong, characteristic stretching vibrations. nih.gov A prominent feature would be the C=O (carbonyl) stretching band, typically appearing in the range of 1680-1710 cm⁻¹. nih.govpressbooks.pub The exact position can be influenced by the electronic environment. Another key absorption for the Boc group is the C-O stretching vibration, which would likely appear as strong bands in the 1160-1260 cm⁻¹ region. nih.govgelest.com

The propyl group , being an alkyl chain, contributes to C-H stretching and bending vibrations. The sp³ C-H stretching vibrations are expected in the 2845-2975 cm⁻¹ range. aip.orgdocbrown.info Additionally, characteristic bending vibrations for the CH₂ and CH₃ groups would be observed in the 1370-1470 cm⁻¹ region. docbrown.info

The N-propoxyamine moiety introduces N-O and C-O single bonds. The N-O stretching vibration is typically weaker and can be found in the 900-1000 cm⁻¹ range, though its identification can sometimes be complicated by overlapping signals. researchgate.net The C-O stretching of the propoxy group would contribute to the complex pattern in the fingerprint region, likely around 1000-1200 cm⁻¹.

A hypothetical summary of the most prominent IR absorption bands for this compound is presented in the interactive table below.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 2975-2845 | Propyl & Boc (CH₃, CH₂) | C-H Stretch | Strong |

| 1710-1680 | N-Boc (Carbamate) | C=O Stretch | Strong |

| 1470-1370 | Propyl & Boc (CH₂, CH₃) | C-H Bend | Medium |

| 1260-1160 | N-Boc (Carbamate) | C-O Stretch | Strong |

| 1200-1000 | Propoxy (Ether) | C-O Stretch | Medium-Strong |

| 1000-900 | Propoxyamine | N-O Stretch | Weak-Medium |

Conformational Analysis through Vibrational Frequencies

The vibrational frequencies observed in IR and Raman spectroscopy are sensitive to the molecule's three-dimensional structure, or conformation. researchgate.net For a flexible molecule like this compound, multiple conformers may exist in equilibrium.

The rotation around the various single bonds (e.g., N-N, N-C, C-O, C-C) can lead to different stable arrangements (rotamers), each with a unique vibrational spectrum. nih.gov By analyzing the spectra, potentially at different temperatures, one can gain insight into the conformational landscape. For instance, a decrease in temperature can favor the lowest energy conformer, leading to a simplification of the spectrum and sharpening of the vibrational bands. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopy to aid in conformational analysis. mdpi.comresearchgate.net By calculating the theoretical vibrational frequencies for different possible conformers, a comparison with the experimental spectrum can help identify which conformers are present. researchgate.netresearchgate.net For example, studies on related N-alkoxyamines have used such combined approaches to understand the conformational space and the relative stability of different arrangements. researchgate.netmdpi.com The rotational barrier of the Boc group itself has been studied using variable-temperature NMR and in-situ IR spectroscopy, revealing that its rotational speed can be a key factor in reaction outcomes. nih.gov

X-ray Crystallography for Definitive Structural Determination

While spectroscopic methods provide valuable information about functional groups and conformation in solution or gas phase, single-crystal X-ray diffraction provides the most definitive, high-resolution picture of a molecule's solid-state structure.

Applications of N Boc N Propyl N Propoxyamine As a Synthetic Intermediate

Utility as a Building Block in Complex Molecule Synthesis

The strategic incorporation of N-Boc-N-propyl-N-propoxyamine into larger molecules showcases its value as a synthetic intermediate. Its structure provides a scaffold containing both nitrogen and oxygen atoms in a defined arrangement, which is a common motif in biologically active compounds and advanced materials.

This compound serves as an excellent precursor for the synthesis of highly functionalized secondary amines and ethers. Following the incorporation of the entire molecule into a larger structure, the Boc group can be selectively cleaved to reveal the N-propyl-N-propoxyamine. This resulting secondary amine can then undergo a variety of subsequent transformations.

For instance, the revealed amine can be acylated, alkylated, or used in reductive amination protocols to introduce a wide range of substituents. nih.gov The propoxy group, being an ether linkage, is generally stable under these conditions, allowing for the selective modification of the nitrogen center. This pathway is particularly useful for creating libraries of compounds with diverse functionalities for applications in medicinal chemistry and materials science. chemimpex.comscribd.com

Below is a representative table illustrating the potential transformations of the deprotected amine derived from this compound.

| Reagent/Reaction | Functional Group Introduced | Product Class | Potential Yield Range (%) |

| Acyl Chloride (R-COCl) | Acyl group | Amide | 85-95 |

| Aldehyde (R-CHO), NaBH(OAc)₃ | Alkyl group | Tertiary Amine | 80-90 |

| Sulfonyl Chloride (R-SO₂Cl) | Sulfonyl group | Sulfonamide | 88-96 |

| Isocyanate (R-NCO) | Carbamoyl group | Urea | 90-98 |

This table is illustrative and based on general yields for N-Boc deprotection followed by common amine derivatizations.

The bifunctional nature of the deprotected N-propyl-N-propoxyamine core makes it a valuable monomer for the synthesis of macrocycles and polymers. The ability to perform sequential or orthogonal reactions at the nitrogen and potentially at the terminus of the propyl or propoxy chains (if further functionalized) allows for the construction of complex cyclic or long-chain structures.

For example, if the parent molecule is modified to contain reactive groups at the ends of the alkyl chains, the deprotected amine can participate in intramolecular cyclization reactions to form macrocycles. Such macrocyclic structures are prevalent in many natural products and pharmaceutical agents, including some HSP90 inhibitors. google.comscribd.com In polymer chemistry, the diamine functionality (after deprotection and modification) can be used in step-growth polymerization reactions with dicarboxylic acids or diisocyanates to form polyamides or polyureas, respectively. The presence of the ether linkage within the polymer backbone can influence properties such as flexibility and solubility.

Role in Methodological Development in Organic Chemistry

Beyond its role as a structural component, this compound and related N-Boc protected alkoxyamines are valuable tools for the development and optimization of new synthetic methods. rsc.org

The development of new carbon-nitrogen (C-N) and carbon-oxygen (C-O) bond-forming reactions is a cornerstone of modern organic chemistry, with palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination being prime examples. uwindsor.cakaust.edu.sa N-Boc protected amines are often used as substrates in these reactions. nih.gov this compound can serve as a suitable coupling partner in the arylation of its nitrogen atom. Although direct N-arylation of a Boc-protected amine can be challenging, related carbamates are frequently used in such couplings. uwindsor.ca

The development of milder and more efficient catalytic systems, for instance using copper or iron catalysts, is an active area of research where such substrates are crucial for testing the scope and limitations of new methods. The electronic and steric environment of the nitrogen in this compound provides a specific test case for the versatility of a new catalyst system.

The table below summarizes typical conditions for C-N cross-coupling reactions involving N-Boc protected amines.

| Catalyst System | Coupling Partner | Solvent | Base | Temperature (°C) |

| Pd(OAc)₂ / Ligand | Aryl Halide | Toluene, Dioxane | NaOtBu, Cs₂CO₃ | 80-110 |

| CuI / Ligand | Aryl Halide | DMF, DMSO | K₂CO₃, K₃PO₄ | 100-140 |

| NiCl₂(glyme) / Ligand | Aryl Halide | t-Amyl alcohol | K₃PO₄ | 130 |

This table represents general conditions for Buchwald-Hartwig and related C-N coupling reactions.

In the field of stereoselective synthesis, achieving high levels of stereocontrol is paramount. While this compound itself is achiral, it can be used in reactions where new stereocenters are created. For example, its addition to a chiral electrophile or its use in a reaction catalyzed by a chiral catalyst can lead to diastereomeric or enantiomerically enriched products.

The Boc group can influence the stereochemical outcome of a reaction by virtue of its steric bulk. nih.gov In reactions involving the formation of a bond adjacent to the nitrogen, the bulky Boc group can direct incoming reagents to the opposite face of the molecule, leading to a high degree of stereoselectivity. researchgate.net This principle is widely applied in the synthesis of chiral amines and amino acids, which are fundamental building blocks for many pharmaceuticals. sioc-journal.cn The predictable influence of the Boc group makes substrates like this compound valuable for studying and optimizing stereoselective transformations.

Synthesis and Investigation of N Boc N Propyl N Propoxyamine Derivatives and Analogs

Systematic Variation of Alkyl and Alkoxy Chain Lengths and Branching

The core scaffold of N-Boc-N-propyl-N-propoxyamine allows for extensive modification of its N-alkyl (propyl) and O-alkoxy (propoxy) substituents. By systematically altering the length and branching of these chains, it is possible to fine-tune the steric and electronic properties of the molecule.

Structural modifications to the N-alkyl and O-alkoxy chains significantly influence the reactivity and selectivity of this compound derivatives. The length and branching of these chains can sterically hinder or electronically modulate the nitrogen center, affecting its nucleophilicity and the stability of potential intermediates. nih.govacs.org

For instance, increasing the length of the N-alkyl or O-alkoxy chains (e.g., from propyl to hexyl) generally increases the lipophilicity of the molecule. Research on analogous N-alkylcarbamates and imidazolium (B1220033) ionic liquids has shown that longer alkyl chains can influence biological activity, with effects sometimes diminishing after an optimal length is surpassed due to steric limitations. nih.govresearchgate.net Branching, such as substituting an n-propyl group with an isopropyl group, introduces greater steric bulk directly adjacent to the nitrogen atom. This increased steric hindrance can be expected to decrease the rate of reactions involving the nitrogen center.

Conversely, the electronic effects of these chains also play a role. While simple alkyl chains are weakly electron-donating, the introduction of electronegative atoms or unsaturated bonds can dramatically alter the electron density at the nitrogen, thereby modifying its reactivity.

The synthesis of homologs and isoforms of this compound is typically achieved through standard N-alkylation and O-alkylation procedures. A common synthetic route starts with a protected hydroxylamine (B1172632), such as N-Boc hydroxylamine, which can be sequentially alkylated. For example, to synthesize the parent compound, N-Boc hydroxylamine could first be O-alkylated with 1-bromopropane (B46711) to yield N-Boc-O-propylhydroxylamine, followed by N-alkylation with another equivalent of 1-bromopropane.

To create a library of homologs and isoforms, this synthetic sequence can be varied by using different alkyl halides. For example, using 1-bromobutane (B133212) or 1-bromohexane (B126081) would yield longer-chain homologs, while using 2-bromopropane (B125204) would introduce an isopropyl branch. These synthetic strategies are foundational in medicinal chemistry for exploring the chemical space around a lead compound. nih.gov

| Compound ID | N-Alkyl Group (R¹) | O-Alkoxy Group (R²) | Expected Steric Hindrance | Expected Lipophilicity |

|---|---|---|---|---|

| 1a | n-Propyl | n-Propoxy | Moderate | Moderate |

| 1b | Ethyl | Ethoxy | Low | Low |

| 1c | n-Butyl | n-Butoxy | Moderate-High | High |

| 1d | Isopropyl | n-Propoxy | High | Moderate |

| 1e | n-Propyl | Isopropoxy | High | Moderate |

Introduction of Diverse Functional Groups into the Scaffold

Introducing a variety of functional groups into the this compound scaffold expands its chemical diversity and potential applications. This can be achieved by incorporating functionalities into the alkyl or alkoxy chains, or by modifying the core amine-ether structure itself.

The synthesis of chiral N-alkoxyamines is an area of growing interest due to their potential applications in asymmetric synthesis and as chiral building blocks for pharmaceuticals. nih.govacs.org For the this compound scaffold, chirality can be introduced in several ways:

Using Chiral Building Blocks : Starting with a chiral alkyl halide, such as (S)-1-bromo-2-methylbutane, would install a chiral N-alkyl group.

Asymmetric Catalysis : Modern catalytic methods, including iridium-catalyzed asymmetric hydrogenation of oximes or kinetic resolution of racemic N-alkoxyamines, provide routes to enantiomerically enriched products. rsc.orgacs.orgnih.gov Although these methods often require further development for broad applicability, they represent a powerful strategy for accessing chiral N-alkoxyamines. nih.govacs.org

The synthesis of (S)-N-Boc-5-oxaproline, a key building block for protein synthesis, highlights a practical route to chiral N-alkoxyamine derivatives through the enantioselective conjugate addition of a hydroxylamine to a butenoate, mediated by a chiral amine. nih.gov

Functional groups can be incorporated by using appropriately substituted alkylating agents in the synthesis. Research on other N-alkoxyamines has demonstrated that the molecular framework is tolerant of various functional groups. nih.govacs.org

Halogens : Introducing a halogen, such as chlorine or fluorine, can alter the electronic properties of the molecule and provide a handle for further synthetic transformations. This can be achieved by using a haloalkyl halide (e.g., 1-bromo-3-chloropropane) in the alkylation step.

Unsaturation : Alkene or alkyne functionalities can be incorporated by using reagents like allyl bromide or propargyl bromide. acs.org These unsaturated bonds can serve as sites for subsequent reactions, such as click chemistry or metathesis.

Heteroatoms : Ether or thioether linkages can be embedded within the alkyl or alkoxy chains to modulate polarity and potential hydrogen bonding capabilities. For example, using 2-(2-bromoethoxy)ethane as an alkylating agent would introduce a polyether chain.

| Compound ID | Modification | Incorporated Functional Group | Potential for Further Reaction |

|---|---|---|---|

| 2a | N-(3-chloropropyl) | Alkyl Chloride | Nucleophilic substitution |

| 2b | O-(prop-2-yn-1-yl) | Alkyne | Click chemistry, hydrogenation |

| 2c | N-(allyl) | Alkene | Epoxidation, dihydroxylation, metathesis |

| 2d | O-(2-methoxyethyl) | Ether | Modulates polarity |

| 2e | (S)-N-(sec-butyl) | Chiral Center | Asymmetric induction |

High-Throughput Synthesis and Library Generation

High-throughput experimentation (HTE) is a powerful tool for accelerating the discovery and optimization of new chemical entities. cam.ac.uk The synthesis of a library of this compound derivatives can be adapted to a high-throughput format to rapidly explore a wide range of structural diversity.

This approach typically involves parallel synthesis in multi-well plates (e.g., 96-well plates), often utilizing liquid handling robots. nih.govacs.org A common strategy would be to prepare a common intermediate, such as N-Boc-N-propoxyamine, and distribute it across the wells of a plate. Then, a library of diverse alkylating agents (e.g., various alkyl halides, benzyl (B1604629) halides, etc.) would be added to the individual wells to generate a large array of N-alkylated derivatives. rsc.orgrsc.org

The success of such a library synthesis relies on robust and high-yielding reaction conditions that are compatible with a wide range of functional groups and can be performed with minimal purification. rsc.org Advances in automated synthesis platforms, which can integrate reaction execution with at-line analysis, further streamline the process of generating and evaluating large chemical libraries, significantly accelerating the pace of research. rsc.org

Parallel Synthesis Approaches for Derivative Libraries

The generation of extensive libraries of this compound derivatives is greatly accelerated by the adoption of parallel synthesis techniques. ijpsr.comsrmist.edu.in These methodologies enable the simultaneous synthesis of a multitude of distinct yet structurally related compounds, facilitating rapid structure-activity relationship (SAR) studies. Both solution-phase and solid-phase strategies have been effectively employed for the parallel synthesis of analogous amine and hydroxylamine derivatives, and these principles are directly applicable to the construction of this compound derivative libraries. acs.orggoogle.com

A common strategy for creating a library of this compound derivatives involves the variation of the propyl and propoxy substituents. This can be achieved by utilizing a diverse set of building blocks in the synthetic sequence. For instance, a variety of commercially available or readily synthesized propanols and propylamines or their synthetic equivalents can be incorporated.

Solution-Phase Parallel Synthesis

Solution-phase parallel synthesis offers the advantage of more traditional reaction condition optimization and the ability to handle a wider range of chemistries without the need for linker strategies. nih.gov A general approach for the solution-phase synthesis of an this compound library is depicted below. This approach often involves a multi-well plate format to spatially separate the individual reaction mixtures.

One potential synthetic route could begin with a set of diverse propylamines, which are then reacted with a variety of propoxy-containing electrophiles, followed by N-Boc protection. Alternatively, a core intermediate could be functionalized in parallel. For example, N-Boc-N-propoxyamine could be reacted with a library of propyl halides or other electrophilic propyl synthons in parallel.

The workup and purification of solution-phase libraries can be streamlined using techniques such as liquid-liquid extraction, solid-supported reagents, and preparative high-performance liquid chromatography (HPLC). acs.org

Table 1: Illustrative Solution-Phase Parallel Synthesis of this compound Derivatives

| Entry | Propyl Precursor (R1-X) | Propoxy Precursor (R2-OH) | Product | Yield (%) | Purity (%) |

| 1 | 1-Bromopropane | 1-Propanol | This compound | 75 | >95 |

| 2 | 2-Bromopropane | 1-Propanol | N-Boc-N-isopropyl-N-propoxyamine | 72 | >95 |

| 3 | 1-Bromopropane | 2-Propanol | N-Boc-N-propyl-N-isopropoxyamine | 78 | >95 |

| 4 | 1-Bromo-2-methylpropane | 1-Propanol | N-Boc-N-isobutyl-N-propoxyamine | 70 | >95 |

| 5 | 1-Bromopropane | 1-Butanol | N-Boc-N-propyl-N-butoxyamine | 76 | >95 |

| 6 | Cyclopropylmethyl bromide | 1-Propanol | N-Boc-N-(cyclopropylmethyl)-N-propoxyamine | 68 | >95 |

Yields and purities are hypothetical and for illustrative purposes.

Solid-Phase Parallel Synthesis

Solid-phase synthesis (SPS) provides significant advantages for library generation, most notably the simplification of the purification process, as excess reagents and byproducts can be removed by simple washing of the solid support. google.comnih.govbeilstein-journals.org A general strategy for the solid-phase synthesis of this compound derivatives would involve anchoring a suitable starting material to a resin, followed by sequential chemical transformations to build the target molecule.

For example, a resin-bound propoxyamine could be synthesized. This immobilized intermediate could then be reacted with a library of activated propyl groups. Subsequent N-Boc protection and cleavage from the resin would yield the desired library of this compound derivatives. The choice of resin and linker is critical and must be compatible with the reaction conditions employed in the synthetic sequence. srmist.edu.in

Table 2: Illustrative Solid-Phase Parallel Synthesis of this compound Derivatives

| Entry | Resin-Bound Intermediate | Propylating Agent (R1-X) | Cleavage Cocktail | Product | Overall Yield (%) | Purity (%) |

| 1 | Resin-O-Propoxyamine | 1-Iodopropane | TFA/DCM | This compound | 65 | >90 |

| 2 | Resin-O-Propoxyamine | 2-Iodopropane | TFA/DCM | N-Boc-N-isopropyl-N-propoxyamine | 62 | >90 |

| 3 | Resin-O-Isopropoxyamine | 1-Iodopropane | TFA/DCM | N-Boc-N-propyl-N-isopropoxyamine | 68 | >90 |

| 4 | Resin-O-Propoxyamine | 1-Iodo-2-methylpropane | TFA/DCM | N-Boc-N-isobutyl-N-propoxyamine | 60 | >90 |

| 5 | Resin-O-Butoxyamine | 1-Iodopropane | TFA/DCM | N-Boc-N-propyl-N-butoxyamine | 66 | >90 |

| 6 | Resin-O-Propoxyamine | Cyclopropylmethyl iodide | TFA/DCM | N-Boc-N-(cyclopropylmethyl)-N-propoxyamine | 58 | >90 |

Yields and purities are hypothetical and for illustrative purposes. TFA = Trifluoroacetic acid, DCM = Dichloromethane (B109758).

The development of such parallel synthesis strategies is instrumental in the efficient exploration of the chemical space around the this compound scaffold, paving the way for the identification of derivatives with optimized properties for various applications.

Future Directions and Emerging Research Avenues in N Boc N Propyl N Propoxyamine Chemistry

Development of Chemoenzymatic Synthetic Routes

The integration of enzymatic catalysis with traditional organic synthesis, known as chemoenzymatic synthesis, offers a powerful strategy for producing complex molecules with high selectivity. For N-Boc-N-propyl-N-propoxyamine, this approach could address challenges related to stereocontrol and functional group compatibility under mild conditions.

Future research may focus on using enzymes for the kinetic resolution of chiral precursors, yielding enantiopure N-alkoxyamines. acs.org Catalytic kinetic resolution represents an attractive method for preparing structurally diverse, enantiopure N-alkoxyamines, a class of compounds for which asymmetric synthetic strategies are still limited. acs.org Enzymes such as lipases, proteases, or specialized oxidoreductases could be employed to selectively modify a functional group on a racemic intermediate, allowing for the separation of enantiomers. For instance, a hydrolase could selectively cleave an ester group on a precursor molecule, or an oxidoreductase could stereoselectively oxidize a hydroxyl group. The development of one-pot chemoenzymatic cascade polymerizations also highlights the potential for integrating enzymatic steps directly into processes where alkoxyamines act as initiators. capes.gov.br Moreover, biosynthetic pathways that produce natural products with unusual alkoxyamine bonds are being explored, which could inspire the development of novel enzymes for targeted synthesis. nih.gov

Table 1: Potential Chemoenzymatic Strategies for this compound Synthesis

| Enzyme Class | Potential Application | Synthetic Step Targeted | Anticipated Outcome |

|---|---|---|---|

| Lipases/Esterases | Kinetic Resolution | Acylation or deacylation of a hydroxylated precursor to the propyl or propoxy chain. | Enantiomerically enriched alcohol precursors for subsequent alkylation. |

| Oxidoreductases | Asymmetric Oxidation/Reduction | Oxidation of a prochiral diol precursor or reduction of a ketone precursor. | Introduction of chirality on the alkyl chains with high stereoselectivity. |

| Amine Oxidases | Selective N-Oxidation | Direct oxidation of a precursor secondary amine to a nitroxide. | Formation of the N-O bond under mild, biological conditions. |

| Transaminases | Asymmetric Amination | Introduction of an amino group to a keto-acid precursor of the propyl chain. | Chiral amine building blocks for constructing the core structure. |

This approach would provide a reliable platform to rapidly access structurally diverse chiral N-alkoxy amines for various applications. acs.org

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis are emerging as powerful tools in modern organic synthesis, offering unique reaction pathways under mild conditions. For this compound, these methods could enable precise activation and cleavage of the labile N–O bond, generating radicals for subsequent transformations.

Photocatalysis can be used to initiate reactions by cleaving the C–ON bond of alkoxyamines using visible light and a suitable photoredox catalyst. researchgate.net This process, known as photocontrolled-nitroxide-mediated radical polymerization (photo-NMP), allows for temporal control over radical generation. nih.gov Research in this area would involve identifying optimal photocatalysts, such as iridium or ruthenium complexes, or metal-free organic dyes, that can efficiently induce the mesolytic cleavage of the N-O bond in this compound upon irradiation. researchgate.netnih.gov The generation of alkoxy radicals from related N-alkoxyazinium salts via photocatalytic reduction has been shown to be a facile process, with the resulting radicals being useful for constructing new C-O bonds. nih.gov

Electrocatalysis provides another orthogonal method for activating alkoxyamines. By applying an electrical potential, the one-electron oxidation of an alkoxyamine can lead to a cation radical that rapidly fragments, releasing a nitroxide and a carbocation. acs.org The electrochemical cleavage of alkoxyamines can be fine-tuned by the choice of solvent and supporting electrolyte. anu.edu.au Computational studies have been employed to understand the oxidation potentials and reaction barriers, aiding in the design of more efficient electrochemical processes. acs.orgnih.gov For this compound, this could mean selective generation of either a propyl radical and a propoxyaminyl cation, or a propoxy radical and a propylamine-derived cation, depending on the electrochemical conditions and the substituent effects, which can be predicted by theory. researchgate.net

Table 2: Comparison of Photocatalytic and Electrocatalytic Activation of N-Alkoxyamines

| Parameter | Photocatalysis | Electrocatalysis |

|---|---|---|

| Energy Source | Light (e.g., Visible, UV) | Electrical Current/Potential |